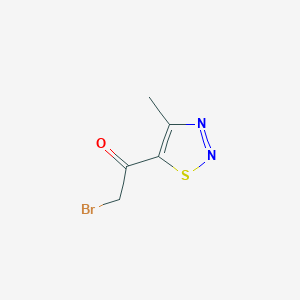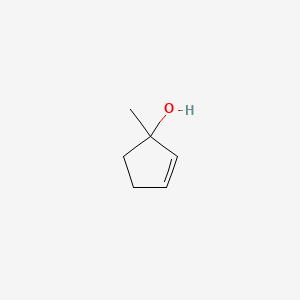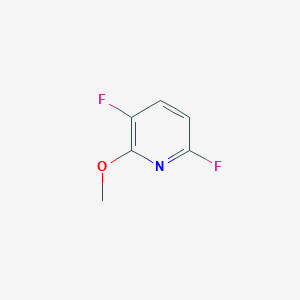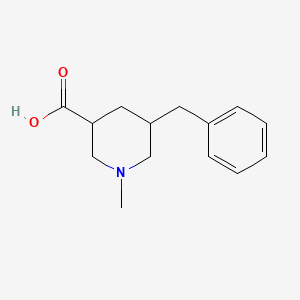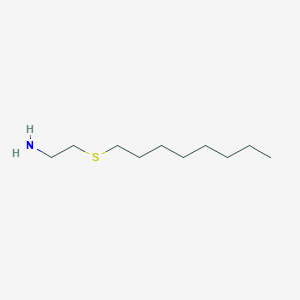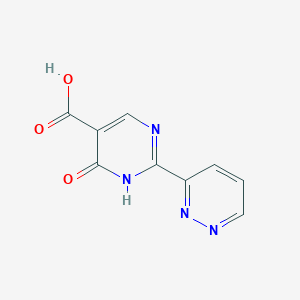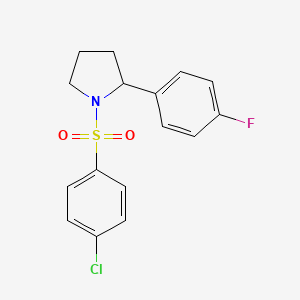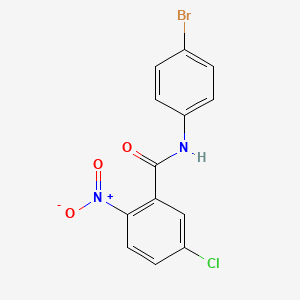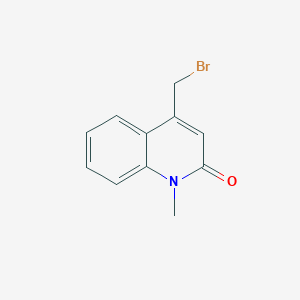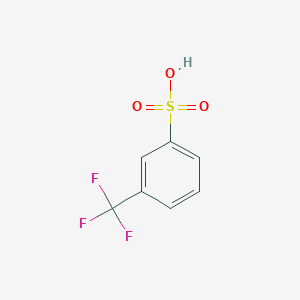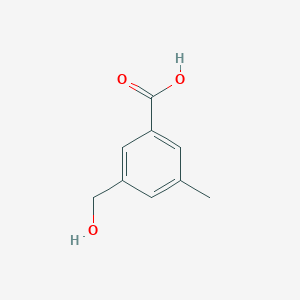
3-(Hydroxymethyl)-5-methylbenzoic acid
Vue d'ensemble
Description
3-(Hydroxymethyl)-5-methylbenzoic acid is an organic compound with the molecular formula C8H8O3. It is a derivative of benzoic acid, characterized by the presence of a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Hydroxymethyl)-5-methylbenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-hydroxymethyl-5-methylbenzyl alcohol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds as follows:
-
Oxidation with Potassium Permanganate
- Reactant: 3-Hydroxymethyl-5-methylbenzyl alcohol
- Oxidizing Agent: Potassium permanganate (KMnO4)
- Solvent: Aqueous solution
- Conditions: Acidic medium, typically sulfuric acid (H2SO4)
- Product: this compound
-
Oxidation with Chromium Trioxide
- Reactant: 3-Hydroxymethyl-5-methylbenzyl alcohol
- Oxidizing Agent: Chromium trioxide (CrO3)
- Solvent: Acetone or dichloromethane
- Conditions: Acidic medium, typically acetic acid (CH3COOH)
- Product: this compound
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using similar oxidizing agents but optimized for efficiency and yield. Continuous flow reactors and catalytic oxidation methods may be employed to enhance the production rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxymethyl)-5-methylbenzoic acid undergoes various chemical reactions, including:
-
Oxidation
- The hydroxymethyl group can be further oxidized to a carboxylic acid group, forming 3-carboxy-5-methylbenzoic acid.
- Common oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
-
Reduction
- The carboxylic acid group can be reduced to an alcohol group, forming 3-hydroxymethyl-5-methylbenzyl alcohol.
- Common reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
-
Substitution
- The hydroxyl group can undergo substitution reactions with various reagents to form esters, ethers, or halides.
- Common reagents: Alcohols (for esterification), alkyl halides (for etherification), thionyl chloride (for halogenation).
Major Products Formed
Oxidation: 3-Carboxy-5-methylbenzoic acid
Reduction: 3-Hydroxymethyl-5-methylbenzyl alcohol
Substitution: Esters, ethers, halides depending on the reagents used
Applications De Recherche Scientifique
3-(Hydroxymethyl)-5-methylbenzoic acid has several applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the synthesis of biologically active compounds and pharmaceuticals.
-
Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
- Used as an intermediate in the synthesis of drug candidates.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of new polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, modulating their activity.
Comparaison Avec Des Composés Similaires
3-(Hydroxymethyl)-5-methylbenzoic acid can be compared with other similar compounds, such as:
-
3-Hydroxy-5-methylbenzoic acid
- Lacks the hydroxymethyl group, affecting its reactivity and applications.
-
4-Hydroxymethylbenzoic acid
- The position of the hydroxymethyl group on the benzene ring differs, leading to variations in chemical behavior.
-
3-Methyl-5-hydroxybenzoic acid
- The position of the methyl and hydroxyl groups is reversed, influencing its chemical properties.
Propriétés
Formule moléculaire |
C9H10O3 |
|---|---|
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-5-methylbenzoic acid |
InChI |
InChI=1S/C9H10O3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4,10H,5H2,1H3,(H,11,12) |
Clé InChI |
BIOXYUWVLDTYMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)O)CO |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
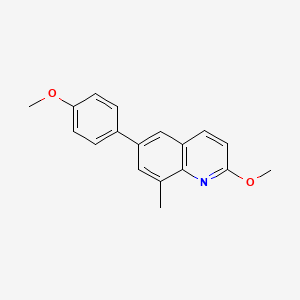
![(3,5-Dimethylbenzo[b]thiophen-2-yl)boronic acid](/img/structure/B8748455.png)

